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Compound of Interest

Compound Name: Heptaplatin Sunpla

Cat. No.: B1673121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Heptaplatin (Sunpla) and

cisplatin in the context of gastric cancer, supported by preclinical and clinical experimental

data.

Executive Summary
Heptaplatin (Sunpla), a third-generation platinum analog, has been developed as an alternative

to cisplatin with the aim of improving the therapeutic index, particularly in overcoming cisplatin

resistance. Preclinical studies demonstrate that Heptaplatin exhibits superior cytotoxicity to

cisplatin in cisplatin-resistant gastric cancer cell lines. This enhanced efficacy is partly

attributed to its reduced interaction with metallothionein, a protein implicated in cisplatin

resistance. A randomized Phase III clinical trial comparing Heptaplatin-based and cisplatin-

based combination therapies in advanced gastric cancer patients showed similar overall

efficacy in terms of response rate and survival, but with a different toxicity profile.

Preclinical Efficacy: In Vitro Studies
A key preclinical study investigated the cytotoxic effects of Heptaplatin, cisplatin, and

carboplatin on a panel of human gastric cancer cell lines, including those with acquired

resistance to cisplatin.
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The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a

drug that is required for 50% inhibition in vitro, were determined for several gastric cancer cell

lines. A lower IC50 value indicates greater potency.

Cell Line Drug IC50 (µM) Resistance Factor*

SNU-601 (Cisplatin-

sensitive)
Cisplatin 0.8 -

Carboplatin 15.2 -

Heptaplatin 1.9 -

SNU-638 (MT-

overexpressing)
Cisplatin 9.0 11.2

Carboplatin 78.0 5.1

Heptaplatin 3.8 2.0

SNU-601/CIS

(Cisplatin-resistant)
Cisplatin 7.5 9.4

Heptaplatin 3.1 1.6

Resistance Factor = IC50 of resistant/MT-overexpressing line / IC50 of sensitive line (SNU-

601)

Data Interpretation:

In the cisplatin-sensitive SNU-601 cell line, cisplatin was the most potent of the three

platinum analogs.

However, in the SNU-638 cell line, which overexpresses metallothionein (MT), and the

cisplatin-resistant SNU-601/CIS cell line, Heptaplatin demonstrated significantly greater

efficacy than both cisplatin and carboplatin, as indicated by the lower resistance factors.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay
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Objective: To determine the cytotoxic effects of Heptaplatin, cisplatin, and carboplatin on

various human gastric cancer cell lines.

Cell Lines:

SNU-1, SNU-5, SNU-16, SNU-484, SNU-601, SNU-620, SNU-638, and SNU-668 human

gastric cancer cell lines.

SNU-601/CIS: A cisplatin-resistant subline established by continuous exposure of SNU-601

cells to cisplatin.

Methodology:

Cell Culture: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine

serum and maintained as a monolayer culture.

Drug Preparation: Heptaplatin, cisplatin, and carboplatin were dissolved in phosphate-

buffered saline immediately before use.

MTT Assay:

Cells were seeded into 96-well plates.

After 24 hours, cells were treated with various concentrations of the platinum agents for 72

hours.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to

each well and incubated for 4 hours.

The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

The absorbance was measured at 540 nm using a microplate reader.

Data Analysis: The IC50 values were calculated from the dose-response curves.

Clinical Efficacy: Phase III Randomized Trial
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A multicenter, randomized Phase III clinical trial directly compared the efficacy and safety of a

Heptaplatin-based regimen to a cisplatin-based regimen in patients with advanced gastric

cancer.

Trial Design and Treatment Regimens
Caption: Randomized Phase III trial design comparing FH and FP regimens.

Comparative Efficacy Outcomes
Endpoint

Heptaplatin + 5-FU
(FH Arm)

Cisplatin + 5-FU
(FP Arm)

p-value

Overall Response

Rate

34.2% (CR: 1.3%, PR:

32.9%)

35.9% (CR: 0%, PR:

35.9%)
0.78

Median Overall

Survival
7.3 months 7.9 months 0.24

Median Time to

Progression
2.5 months 2.3 months -

Data Interpretation: The study concluded that the Heptaplatin-based regimen demonstrated

similar efficacy to the cisplatin-based regimen in patients with advanced gastric cancer.[2]

There were no statistically significant differences in overall response rate or overall survival

between the two treatment arms.[2]

Experimental Protocol: Phase III Clinical Trial
Objective: To compare the efficacy and safety of Heptaplatin plus 5-fluorouracil (5-FU) versus

cisplatin plus 5-FU in patients with advanced gastric cancer.

Patient Eligibility:

Pathologically confirmed adenocarcinoma of the stomach.

Advanced (unresectable or metastatic) disease.

No prior chemotherapy for advanced disease (adjuvant chemotherapy was allowed).
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Measurable or evaluable lesions.

Treatment Protocol:

FH Arm: Heptaplatin 400 mg/m² administered as a 1-hour intravenous infusion on day 1, plus

5-FU 1 g/m²/day as a continuous intravenous infusion on days 1-5.

FP Arm: Cisplatin 60 mg/m² administered as a 1-hour intravenous infusion on day 1, plus 5-

FU 1 g/m²/day as a continuous intravenous infusion on days 1-5.

Cycles were repeated every 4 weeks.

Assessments:

Tumor response was evaluated every two cycles according to WHO criteria.

Survival and time to progression were monitored.

Toxicity was graded according to NCI Common Toxicity Criteria.

Mechanism of Action and Resistance
Signaling Pathways
Both Heptaplatin and cisplatin are DNA-damaging agents. Their primary mechanism of action

involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription,

ultimately leading to apoptosis (programmed cell death).

Caption: General mechanism of action for platinum drugs and a key resistance pathway for

cisplatin.

The superior efficacy of Heptaplatin in cisplatin-resistant cells is, in part, due to its reduced

susceptibility to inactivation by metallothionein.[1] Overexpression of metallothionein is a

known mechanism of cisplatin resistance, as it can bind to and detoxify cisplatin.[1] Preclinical

evidence suggests that Heptaplatin is less affected by this resistance mechanism.[1]

Conclusion
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Heptaplatin (Sunpla) presents a valuable alternative to cisplatin in the treatment of gastric

cancer. Preclinical data strongly suggest an advantage for Heptaplatin in the context of

cisplatin-resistant disease, particularly in tumors with high metallothionein expression. Clinical

findings in a broader population of patients with advanced gastric cancer indicate that a

Heptaplatin-based combination therapy offers comparable efficacy to a cisplatin-based

regimen. The choice between Heptaplatin and cisplatin may therefore be guided by the

patient's prior exposure and response to platinum agents, as well as the anticipated toxicity

profile. Further research into predictive biomarkers for Heptaplatin efficacy is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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